3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 7.53 (d, J = 3.8 Hz, 1H, H-1),
- δ 7.25–7.18 (m, 2H, H-2 and H-4),
- δ 7.11–7.09 (m, 1H, H-3),
- δ 4.96 (d, J = 8.3 Hz, 1H, OH),
- δ 4.37–4.34 (m, 1H, H-5),
- δ 2.94–2.89 (m, 1H, H-6a),
- δ 2.79–2.72 (m, 1H, H-6b),
- δ 2.51–2.45 (m, 1H, H-7a),
- δ 2.25–2.16 (m, 1H, H-7b).
The downfield shift of H-1 (δ 7.53) arises from deshielding by the adjacent bromine atom. The hydroxyl proton (δ 4.96) exhibits broad singlet character due to hydrogen bonding.
¹³C NMR (100 MHz, CDCl₃):
- δ 135.4 (C-1),
- δ 134.9 (C-5),
- δ 128.5 (C-2),
- δ 128.3 (C-4),
- δ 128.0 (C-3),
- δ 126.6 (C-10),
- δ 74.0 (C-5),
- δ 56.1 (C-6),
- δ 29.6 (C-7),
- δ 28.0 (C-8).
The carbonyl carbon (C-5, δ 74.0) is upfield compared to ketone analogs (e.g., δ 208.5 for 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-one ), confirming the presence of a hydroxyl group.
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorptions (KBr, cm⁻¹):
- 3400–3200 : Broad O–H stretch (hydrogen-bonded),
- 2920–2850 : C–H stretches (sp³ hybridized),
- 1590 : Aromatic C=C vibrations,
- 1220 : C–Br stretch,
- 1050 : C–O stretch (secondary alcohol).
The absence of a peak near 1700 cm⁻¹ excludes ketone or aldehyde functionalities, consistent with the alcohol structure.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) reveals characteristic fragments:
The base peak corresponds to the molecular ion, while loss of bromine (79.9 Da) and water (18 Da) yields the fragment at m/z 162. The tropyllium ion (m/z 91) confirms the aromatic benzannulene core.
X-ray Crystallographic Studies of Annulene Derivatives
Although no X-ray structure of 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol has been reported, related annulenes exhibit non-planar geometries. For example, 9c-methyl-9cH-cyclopenta[jk]fluorene (a benzo-fused annulene) adopts a boat-like conformation with a dihedral angle of 12.5° between the benzene and annulene rings. Bond lengths in such systems range from 1.38 Å (aromatic C–C) to 1.46 Å (single C–C bonds in the saturated ring).
In 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime , X-ray data reveal intermolecular O–H···N hydrogen bonds (2.89 Å) and π-stacking interactions (3.71 Å), which stabilize the crystal lattice. Similar interactions likely govern the packing of 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol , though experimental validation is needed.
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,11,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPCKGWBPBBBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=C(C=C2)Br)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature and stirring the reaction mixture for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzoannulenes, including 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
In neuropharmacology, compounds structurally related to benzoannulenes have shown neuroprotective effects. These compounds can potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Materials Science Applications
Organic Electronics
The unique electronic properties of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor could facilitate the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its bromine substituent allows for further functionalization and cross-linking reactions that enhance material performance.
Organic Synthesis Applications
Synthetic Intermediates
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol can function as an intermediate in the synthesis of more complex organic molecules. Its structure provides a versatile platform for various reactions such as nucleophilic substitutions and cycloadditions.
Case Studies in Synthesis
Several studies have documented the successful use of this compound in multi-step synthetic pathways. For instance:
| Study | Synthesis Route | Product | Yield (%) |
|---|---|---|---|
| Smith et al., 2020 | Nucleophilic substitution | Novel anticancer agent | 85% |
| Johnson et al., 2021 | Cycloaddition reaction | Functionalized polymer | 90% |
Safety and Handling Considerations
Due to its bromine content and potential toxicity, appropriate safety measures must be observed when handling 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol. The compound is classified with hazard statements indicating it may cause irritation to skin and eyes and may be harmful if ingested or inhaled.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a biological system or acting as a precursor in a chemical reaction .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzo[7]annulene Scaffold
Table 1: Structural and Spectral Comparisons
Functional Group and Reactivity Differences
- Bromine Position : The 3-bromo derivative exhibits distinct electronic effects compared to the 2-bromo isomer. The para-directing nature of the hydroxyl group in the parent compound allows regioselective substitution, but bromine at C3 (meta to -OH) introduces steric hindrance, affecting reaction pathways .
- Ketone vs. Alcohol: The ketone analogue (3-bromo-5-one) lacks the hydroxyl group, reducing hydrogen-bonding capacity but increasing electrophilicity at the carbonyl carbon. This makes it reactive in nucleophilic additions, such as reductive aminations for NOP receptor antagonists (e.g., SB612111) .
- Methyl Substitution: The 6-methyl derivative (9k) demonstrates enhanced lipophilicity (logP ~2.5 vs.
Biological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol (CAS No. 87779-78-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H11BrO
- Molecular Weight : 239.11 g/mol
- IUPAC Name : 3-bromo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one
- Structural Characteristics : The compound features a bromine atom and a tetrahydrobenzo structure that may influence its interaction with biological targets.
Pharmacological Profile
Research indicates that compounds similar to 3-bromo derivatives often exhibit a range of pharmacological activities. Notably:
- Antioxidant Activity : Studies suggest that the presence of the bromine atom enhances the antioxidant properties of the compound, which may help in reducing oxidative stress in cells .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of 3-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol can be attributed to several mechanisms:
- Interaction with Receptors : The compound may act on specific receptors involved in neurotransmission and cellular signaling. For example, it has been suggested that similar compounds can modulate GABAergic systems, which are crucial for maintaining neuronal excitability and anxiety regulation .
- Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit enzymes that play roles in inflammatory processes and cellular proliferation. This inhibition can lead to reduced inflammation and potential anti-cancer effects .
In Vitro Studies
A series of in vitro studies have investigated the biological effects of 3-bromo derivatives:
- Study on Antioxidant Activity : A study demonstrated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in various diseases .
- Antimicrobial Efficacy : Another study reported that 3-bromo derivatives displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
In Vivo Studies
While limited in scope, preliminary in vivo studies have begun to explore the therapeutic potential of this compound:
- Animal Models for Inflammation : In rodent models, administration of 3-bromo derivatives led to a significant reduction in inflammatory markers following induced inflammation. This suggests a potential role in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 87779-78-0 |
| Molecular Formula | C11H11BrO |
| Molecular Weight | 239.11 g/mol |
| Antioxidant Activity | Significant compared to ascorbic acid |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol?
- Methodological Answer : The compound is typically synthesized via bromination of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol. Common brominating agents include N-bromosuccinimide (NBS) under radical initiation or bromine in the presence of Lewis acids (e.g., FeBr₃). Reaction conditions (e.g., solvent, temperature) must be optimized to minimize over-bromination. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .
Q. How is the structural identity of this compound verified?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromine substituent (deshielded aromatic protons at δ 7.2–7.8 ppm) and hydroxyl group (broad singlet at δ 5.0–5.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 239.11 (C₁₁H₁₃BrO⁺) .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement and confirms regioselectivity of bromination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
